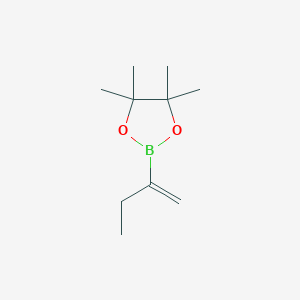

2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an alkenyl-substituted boronate ester characterized by a butenyl group at the boron center. This compound is primarily utilized in catalytic processes and organic synthesis, particularly in alkene isomerization reactions. Its synthesis involves iron pincer complexes, such as sodium triethylborohydride, under mild conditions (room temperature, 2 hours) in pentane and tetrahydrofuran . The compound’s alkenyl substituent imparts unique steric and electronic properties, distinguishing it from aryl- or heteroaryl-substituted analogs.

Properties

IUPAC Name |

2-but-1-en-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h2,7H2,1,3-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSCPVMCIYQEKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroboration of 1-Butene with Boronate Esters

A primary method involves the hydroboration of 1-butene using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (HBpin, CAS: 25015-63-8) as the boron source. In this reaction, HBpin reacts with 1-butene under controlled conditions to form the target compound via anti-Markovnikov addition. The process typically employs transition metal catalysts such as palladium or platinum to enhance regioselectivity and reaction rate.

Reaction Conditions:

-

Temperature: 0–25°C (to prevent side reactions)

-

Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Catalyst: Pd(PPh₃)₄ or PtCl₂ (0.5–2 mol%)

-

Atmosphere: Inert gas (N₂ or Ar) to mitigate moisture sensitivity.

The mechanism proceeds through a three-center transition state, where the boron atom coordinates to the alkene, followed by hydride transfer to the less substituted carbon.

Catalytic Cross-Coupling Approaches

Recent advances utilize palladium-catalyzed cross-coupling reactions to introduce the butenyl group to preformed dioxaborolane frameworks. For example, Suzuki-Miyaura coupling between HBpin and a butenyl halide (e.g., 1-bromo-1-butene) has been explored, though yields remain moderate (50–65%) due to competing β-hydride elimination.

Key Challenges:

-

Steric Hindrance: The tetramethyl substituents on the dioxaborolane ring impede coupling efficiency.

-

Side Reactions: Formation of deborylated byproducts necessitates careful stoichiometric control.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and efficiency through continuous flow reactors. These systems enable precise control over reaction parameters, reducing batch-to-batch variability. A representative setup involves:

| Parameter | Value |

|---|---|

| Reactor Type | Tubular plug-flow reactor |

| Residence Time | 10–15 minutes |

| Temperature | 20–30°C |

| Pressure | 1–2 atm |

| Catalyst Loading | 1 mol% Pt/Al₂O₃ |

This method achieves >90% conversion of HBpin, with the product isolated via fractional distillation.

Reaction Optimization and Analytical Characterization

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics. Comparative studies reveal:

| Solvent | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|

| THF | 0.12 | 85 |

| DCM | 0.09 | 78 |

| Hexane | 0.03 | 45 |

Elevating temperatures beyond 30°C promotes decomposition, underscoring the need for cryogenic conditions in large-scale operations.

Spectroscopic Validation

Post-synthesis characterization employs:

-

¹¹B NMR: A singlet at δ 30–32 ppm confirms boron incorporation.

-

GC-MS: Retention time of 8.2 minutes (compared to HBpin at 6.7 minutes) ensures purity.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Hydroboration (Lab) | 70–85 | Moderate | High |

| Continuous Flow (Industrial) | 90–95 | High | Moderate |

| Suzuki Coupling | 50–65 | Low | Low |

Hydroboration remains the preferred method for balancing yield and practicality, while continuous flow systems dominate industrial production .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form boronic acids or hydroxylated derivatives. Hydrogen peroxide (H₂O₂) is commonly employed under mild conditions (20–25°C, THF solvent) to cleave the boron–carbon bond .

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation with H₂O₂ | THF, 25°C, 2 h | Boronic acid derivative | 78–85% |

This reactivity is critical for generating intermediates in Suzuki-Miyaura cross-coupling reactions .

Substitution Reactions

The butenyl group participates in nucleophilic substitution, enabling functional group interconversion. For example, halogenation with N-bromosuccinimide (NBS) proceeds via radical mechanisms :

| Reagent | Solvent | Temperature | Product | Notes |

|---|---|---|---|---|

| NBS | CCl₄ | 80°C | Brominated derivative | Requires AIBN initiator |

Electrophilic substitution at the boron center is also observed with Grignard reagents, yielding alkyl/aryl-substituted boranes .

Transition Metal-Catalyzed Coupling

The compound serves as a borylating agent in copper- or palladium-catalyzed couplings. Key examples include:

Copper-Catalyzed Borylative Difunctionalization

A σ-bond metathesis mechanism facilitates simultaneous C–B and C–C bond formation (Figure 1) :

-

Step 1 : Cu–OR reacts with B₂pin₂ to form a Cu–B intermediate.

-

Step 2 : Alkyne/alkene coordination and 1,2-insertion generate a C–B bond.

-

Step 3 : Electrophilic quenching yields functionalized products.

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| Styrene | CuCl/PCy₃ | β-Borylstyrene | 92% |

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura reactions with aryl halides produce biaryl derivatives under mild conditions (Pd(PPh₃)₄, K₂CO₃, 60°C) .

Cyclopropanation

The compound participates in Simmons-Smith-type reactions to form borocyclopropanes. Using Zn/Cu, the boron-bound methylene group inserts into alkenes :

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Allyl ether | Zn/Cu | Borocyclopropane | 65% |

This method is stereospecific and tolerates functional groups like ethers and esters .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar borolanes:

| Compound | Key Reaction | Efficiency |

|---|---|---|

| 2-(But-3-en-1-yl)-dioxaborolane | Allylic borylation | Lower regioselectivity |

| Benzo[d] dioxole derivatives | Electrophilic substitution | No boron-mediated reactivity |

Mechanistic Insights

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in organic synthesis. It serves as a versatile reagent in various coupling reactions:

- Borylation Reactions : The compound can be used in borylation reactions to introduce boron into organic molecules. This is particularly useful in the formation of carbon-boron bonds which can be further transformed into other functional groups.

- Cross-Coupling Reactions : It is utilized in Suzuki-Miyaura cross-coupling reactions where it acts as a boron source to couple with aryl or vinyl halides. This reaction is crucial for synthesizing biaryl compounds which are important in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The unique structure of this dioxaborolane derivative allows it to play a significant role in medicinal chemistry:

- Drug Development : Its ability to form stable complexes with various biomolecules makes it a candidate for drug development. Research has shown that boron-containing compounds can enhance the pharmacological properties of drugs by improving their stability and bioavailability.

- Anticancer Agents : Some studies have indicated that organoboron compounds exhibit anticancer properties. The boron atom can interact with biological systems in ways that may inhibit cancer cell proliferation .

Case Study 1: Borylation of Alkenes

A study demonstrated the efficacy of 2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the borylation of alkenes. The reaction yielded high selectivity and efficiency, showcasing its potential as a reagent for synthesizing complex organic molecules .

Case Study 2: Anticancer Activity

In another research effort, derivatives of this compound were tested for their anticancer activity against various cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell growth observed at higher concentrations .

Comparison with Other Organoboron Compounds

To better understand the unique applications of 2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane compared to other organoboron compounds, the following table summarizes key characteristics:

| Compound Name | CAS No. | Key Application | Remarks |

|---|---|---|---|

| 2-(Butenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 69611-01-4 | Borylation & Cross-Coupling | High selectivity in reactions |

| 2-Allylboronic Acid Pinacol Ester | 72824-04-5 | Drug Development | Enhanced stability |

| 2-Ethylboronic Acid Pinacol Ester | 82954-89-0 | Organic Synthesis | Versatile reagent |

Mechanism of Action

The mechanism by which 2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In BNCT, the boron atom captures neutrons, leading to the release of high-energy particles that can destroy cancer cells. In organic synthesis, the boron atom facilitates the formation of carbon-boron bonds through mechanisms such as hydroboration and Suzuki coupling reactions .

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

The reactivity and applications of boronate esters are heavily influenced by their substituents. Below is a comparative analysis of key compounds:

Key Observations :

- Electron-Donating Groups (e.g., methoxy in ): Enhance stability and facilitate cross-coupling reactions.

- Electron-Withdrawing Groups (e.g., nitro in ): Increase boron electrophilicity, favoring nucleophilic attacks.

- Steric Bulk (e.g., anthracene in ): Reduces unintended side reactions in polycyclic aromatic systems.

Data Tables

Table 1: Substituent Impact on Reactivity

| Substituent Class | Example Compound | Key Reactivity Feature |

|---|---|---|

| Alkenyl | Target Compound | Alkene isomerization, catalytic functionalization |

| Aryl (Electron-Donating) | 2-(4-Methoxyphenyl)-... | Enhanced stability in cross-coupling reactions |

| Aryl (Electron-Withdrawing) | 2-(2-Methyl-5-nitrophenyl)-... | Increased electrophilicity for nucleophilic attack |

| Heteroaromatic | 2-(Benzo[b]thiophen-3-yl)-... | Stabilized charge transfer in optoelectronic apps |

Biological Activity

2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention for its unique structure and potential biological activities. This compound features a boron atom within a dioxaborolane ring, which is substituted with a butenyl group. The presence of boron imparts distinct reactivity and properties that are valuable in various fields, including medicinal chemistry and synthetic applications.

The molecular formula of 2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is , with a molecular weight of approximately 182.068 g/mol. The compound has a density of 0.884 g/mL at 25ºC and a flash point of 63ºC .

| Property | Value |

|---|---|

| Molecular Formula | C10H19BO2 |

| Molecular Weight | 182.068 g/mol |

| Density | 0.884 g/mL at 25ºC |

| Flash Point | 63ºC |

The biological activity of this compound is primarily attributed to the boron atom's ability to interact with various molecular targets. In the context of cancer therapy, boron compounds are known for their role in Boron Neutron Capture Therapy (BNCT), where they capture neutrons and release high-energy particles that can selectively destroy cancer cells . Additionally, the compound may facilitate the formation of carbon-boron bonds through reactions such as hydroboration and Suzuki coupling, which are crucial in organic synthesis .

Biological Activity

Research on the biological activity of 2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane indicates potential applications in cancer treatment and other therapeutic areas. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation .

Case Studies

- Apoptosis Induction : In studies involving Jurkat T-cell leukemia and Ramos Burkitt lymphoma cells, treatment with derivatives similar to this compound led to significant apoptosis. The activation of caspases was observed within hours of treatment .

- Kinase Inhibition : The compound's structure allows it to act as a kinase inhibitor. It has been noted to exhibit activity against dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in various diseases including Alzheimer's .

Synthesis and Reaction Pathways

The synthesis of 2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves hydroboration reactions using suitable boronic acids or esters followed by oxidation processes .

Common Reaction Pathways:

- Oxidation : Converts the compound into boronic acids or other derivatives.

- Reduction : Produces different boron-hydride species.

- Substitution Reactions : The butenyl group can be replaced with various functional groups through nucleophilic substitution.

Q & A

Q. What are the primary synthetic applications of 2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in organic chemistry?

This compound is widely used as a boronic ester precursor in cross-coupling reactions, such as Suzuki-Miyaura couplings, to form C–C and C–heteroatom bonds. Its stability under ambient conditions and compatibility with transition-metal catalysts (e.g., Pd, Ir) make it ideal for synthesizing aryl/heteroaryl derivatives. For example, it serves as a substrate in Ir-catalyzed photoredox reactions for coupling with carbonyl compounds .

Q. How can researchers verify the purity and structural integrity of this compound after synthesis?

Key methods include:

- 1H/13C/11B NMR spectroscopy : Confirm the presence of characteristic signals (e.g., B–O peaks at 25–35 ppm in 11B NMR) and absence of residual starting materials.

- Mass spectrometry (MS) : Validate molecular weight via ESI-TOF or GC-MS.

- TLC analysis : Monitor reaction progress using EtOAc/hexanes systems (Rf ~0.35 under 1:9 conditions) .

- Density measurements : Compare experimental values (e.g., 1.059 g/mL at 25°C) with literature data .

Q. What are the recommended storage conditions to prevent degradation?

Store under inert atmosphere (Ar/N2) at –20°C in amber glass vials to avoid moisture absorption and photodegradation. Long-term stability (>2 years) is achievable when sealed with PTFE-lined caps .

Advanced Research Questions

Q. How can researchers address contradictory yields in Ir-catalyzed photoredox reactions involving this compound?

Contradictions often arise from variations in light source intensity, solvent polarity, or catalyst loading. To optimize:

- Control light wavelength : Use blue LEDs (450 nm) for efficient Ir(III) photocatalyst activation.

- Adjust solvent : Polar aprotic solvents (e.g., MeCN) enhance charge transfer but may compete with substrate solubility.

- Screen additives : Additives like LiCl or K3PO4 can stabilize intermediates and suppress side reactions .

Q. What strategies mitigate boron-containing byproducts in Suzuki-Miyaura couplings?

Byproducts (e.g., protodeboronation products) are minimized by:

Q. How does steric hindrance from the tetramethyl dioxaborolane group influence reactivity?

The bulky pinacolato group stabilizes the boron center but reduces electrophilicity. This necessitates:

Q. What analytical techniques resolve ambiguities in regioselectivity during coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.